molecular formula C5H3N3 B1219330 Pyrazinecarbonitrile CAS No. 19847-12-2

Pyrazinecarbonitrile

Cat. No. B1219330
CAS RN: 19847-12-2
M. Wt: 105.1 g/mol
InChI Key: PMSVVUSIPKHUMT-UHFFFAOYSA-N
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Patent
US05734055

Procedure details

To 1030 g of an 80% aqueous solution of sulfuric acid (8.40 moles of sulfuric acid), 220.5 g (2.10 moles) of 2-cyanopyrazine was added dropwise keeping the internal temperature at 40° C. or less with stirring. In succession, 187 g (2.52 moles) of tert-butyl alcohol was added dropwise to the mixture, keeping the internal temperature at 9° to 15° C., over 3 hours. Further, the temperature was kept at the same temperature for 2.5 hours. After the reaction, the reaction liquid was added to 3500 g of water with stirring. Thus obtained mixture was neutralized with an aqueous solution of sodium hydroxide. Precipitated crystalline solid was separated by filtration, washed with water and then dried to obtain 338.7 g (1.89 moles) of N-tert-butyl-2-pyrazine-carboxamide. It had a melting point of 88° to 90° C. Further, from the water layer, from which the intended product had been separated by filtration, 7.17 g (0.04 mole) of the intended product was further obtained by extraction thereof with toluene.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.4 mol
Type
reactant
Reaction Step One
Quantity
220.5 g
Type
reactant
Reaction Step One
Quantity
187 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3500 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[C:6]([C:8]1[CH:13]=[N:12][CH:11]=[CH:10][N:9]=1)#[N:7].[C:14](O)([CH3:17])([CH3:16])[CH3:15].[OH-:19].[Na+]>O>[C:14]([NH:7][C:6]([C:8]1[CH:13]=[N:12][CH:11]=[CH:10][N:9]=1)=[O:19])([CH3:17])([CH3:16])[CH3:15] |f:3.4|

Inputs

Step One
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8.4 mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
220.5 g
Type
reactant
Smiles
C(#N)C1=NC=CN=C1
Step Two
Name
Quantity
187 g
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
3500 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 40° C. or less
CUSTOM
Type
CUSTOM
Details
at 9° to 15° C.
WAIT
Type
WAIT
Details
Further, the temperature was kept at the same temperature for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the reaction liquid
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
Precipitated crystalline solid was separated by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)NC(=O)C1=NC=CN=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.89 mol
AMOUNT: MASS 338.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.